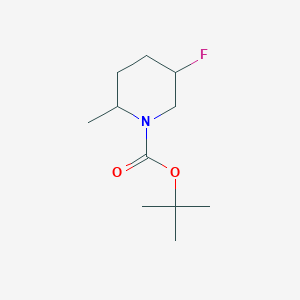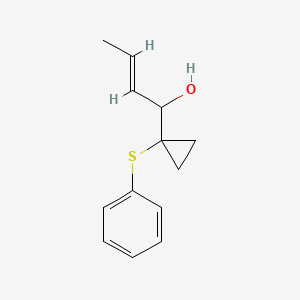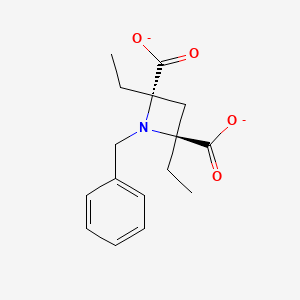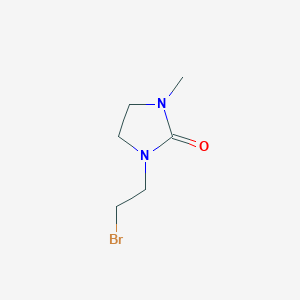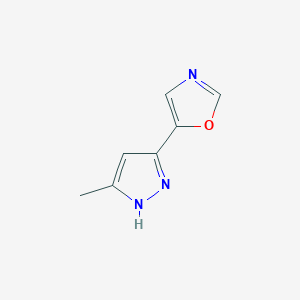
(E)-N,N-Dimethyl-3-(m-tolyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N,N-Dimethyl-3-(m-tolyl)acrylamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-Dimethyl-3-(m-tolyl)acrylamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal with m-tolylacetonitrile under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired enamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bases such as sodium hydride or potassium tert-butoxide.
Chemical Reactions Analysis
Types of Reactions
(E)-N,N-Dimethyl-3-(m-tolyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enamide to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of amines.
Substitution: Formation of substituted enamides or amides.
Scientific Research Applications
(E)-N,N-Dimethyl-3-(m-tolyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N,N-Dimethyl-3-(m-tolyl)acrylamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3-(p-tolyl)acrylamide: Similar structure but with a different position of the methyl group on the aromatic ring.
N,N-Dimethyl-3-(o-tolyl)acrylamide: Similar structure but with a different position of the methyl group on the aromatic ring.
N,N-Dimethyl-3-phenylacrylamide: Lacks the methyl group on the aromatic ring.
Uniqueness
(E)-N,N-Dimethyl-3-(m-tolyl)acrylamide is unique due to the specific position of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets, leading to distinct pharmacological profiles.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(E)-N,N-dimethyl-3-(3-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C12H15NO/c1-10-5-4-6-11(9-10)7-8-12(14)13(2)3/h4-9H,1-3H3/b8-7+ |
InChI Key |
XQTIWXPFHABFPY-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)N(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



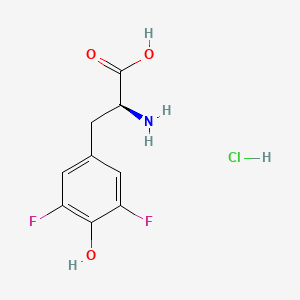

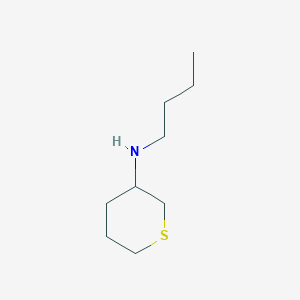

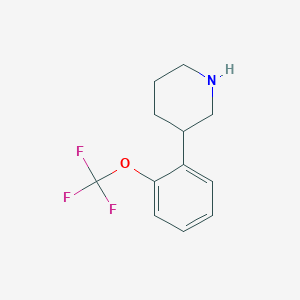
![N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13013357.png)

![Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate](/img/structure/B13013366.png)
